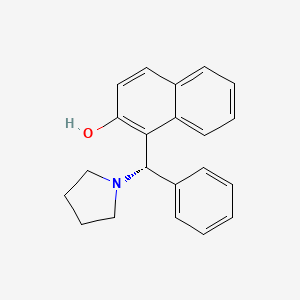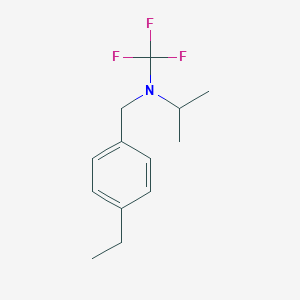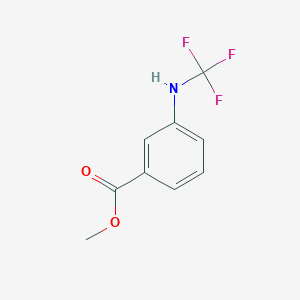
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- is a chemical compound with the molecular formula C7H10BrN3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes a bromine atom, a dimethylamino group, and a methylthio group attached to the pyrimidine ring. These functional groups contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-aminopyrimidine.
Dimethylation: The amino group is dimethylated using dimethyl sulfate or a similar reagent under basic conditions.
Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution using methylthiolate anion (CH3S-) in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-substituted pyrimidines.
Oxidation: Sulfoxides or sulfones are formed.
Reduction: Reduced pyrimidine derivatives are obtained.
Applications De Recherche Scientifique
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- involves interactions with specific molecular targets. The bromine and methylthio groups can participate in various binding interactions, while the dimethylamino group can enhance solubility and membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine: Similar structure but lacks the methylthio group.
2-Amino-5-bromopyrimidine: Lacks both the dimethylamino and methylthio groups.
4,6-Dimethyl-2-pyrimidinamine: Different substitution pattern on the pyrimidine ring.
Uniqueness
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- is unique due to the combination of bromine, dimethylamino, and methylthio groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
60186-82-5 |
|---|---|
Formule moléculaire |
C7H10BrN3S |
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
5-bromo-N,N-dimethyl-4-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C7H10BrN3S/c1-11(2)7-9-4-5(8)6(10-7)12-3/h4H,1-3H3 |
Clé InChI |
LNBFHVLNIMBYLV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(C(=N1)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


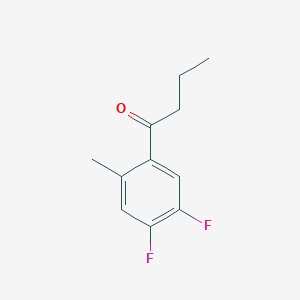
![2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine](/img/structure/B13949982.png)
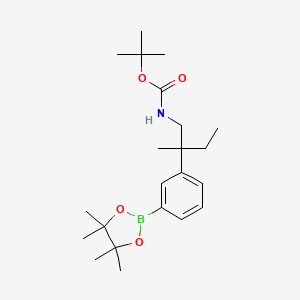
![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13950019.png)


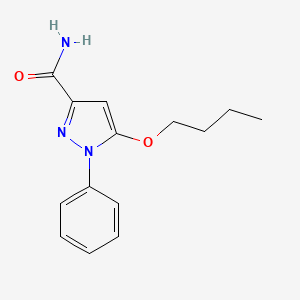
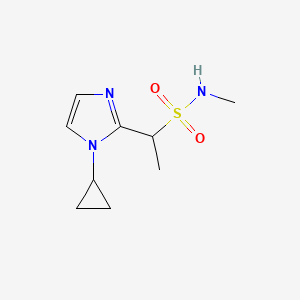
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
